molecular formula C30H32N2O4S2 B2639141 2,4,6-trimethyl-N-[4'-(2,4,6-trimethylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide CAS No. 448195-39-9

2,4,6-trimethyl-N-[4'-(2,4,6-trimethylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide

Cat. No.: B2639141
CAS No.: 448195-39-9
M. Wt: 548.72
InChI Key: QUFFIIHWBFUVMM-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[4’-(2,4,6-trimethylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide is a complex organic compound characterized by its multiple trimethylbenzene and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[4’-(2,4,6-trimethylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach is the sulfonation of 2,4,6-trimethylbenzene to form 2,4,6-trimethylbenzenesulfonic acid, followed by the reaction with 4-aminobiphenyl to introduce the biphenyl group. The final step involves the coupling of the sulfonamide group to the biphenyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[4’-(2,4,6-trimethylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethylbenzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-trimethyl-N-[4’-(2,4,6-trimethylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[4’-(2,4,6-trimethylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The trimethylbenzene rings provide hydrophobic interactions, enhancing the compound’s binding affinity. The biphenyl group contributes to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethylbenzenesulfonamide: A simpler analog with fewer functional groups.

    4-aminobiphenyl: Lacks the sulfonamide and trimethylbenzene groups.

    2,4,6-trimethylbenzene: A basic aromatic hydrocarbon without the sulfonamide and biphenyl functionalities.

Uniqueness

2,4,6-trimethyl-N-[4’-(2,4,6-trimethylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O4S2/c1-19-15-21(3)29(22(4)16-19)37(33,34)31-27-11-7-25(8-12-27)26-9-13-28(14-10-26)32-38(35,36)30-23(5)17-20(2)18-24(30)6/h7-18,31-32H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFFIIHWBFUVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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